1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of 4-Bromothiophene-2-carbonyl chloride: This can be achieved by reacting 4-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The resulting 4-bromothiophene-2-carbonyl chloride is then reacted with methylamine to form 4-bromothiophene-2-carbonyl methylamine.
Coupling with Piperidine Derivative: The final step involves coupling the 4-bromothiophene-2-carbonyl methylamine with piperidine-4-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene ring or the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Oxidized thiophene or piperidine derivatives.
Reduction: Reduced thiophene or piperidine derivatives.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The thiophene ring system is known for its electronic properties, making this compound a candidate for the development of organic semiconductors and other electronic materials.
Biological Studies: The compound can be used in studies investigating the interactions of thiophene derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound, also used in various chemical syntheses.
Thiophene-2-carboxylic acid: Lacks the bromine substituent but shares similar chemical properties and applications.
Piperidine-4-carboxylic acid: Another precursor, used in the synthesis of various piperidine derivatives.
Uniqueness
1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid is unique due to the combination of the bromothiophene and piperidine moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .
Properties
IUPAC Name |
1-[2-[(4-bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-16(13(19)11-6-10(15)8-22-11)7-12(18)17-4-2-9(3-5-17)14(20)21/h6,8-9H,2-5,7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPFDYITQBYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C(=O)O)C(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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